MC-VC-Pab-mmaf

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

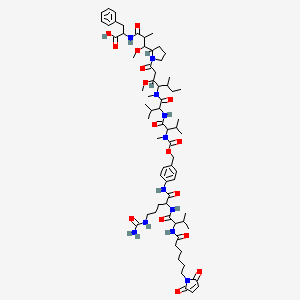

2D Structure

Properties

IUPAC Name |

2-[[3-[1-[4-[[2-[[2-[[4-[[5-(carbamoylamino)-2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C68H103N11O16/c1-14-43(8)59(51(93-12)38-55(83)78-36-22-26-50(78)60(94-13)44(9)61(84)73-49(66(89)90)37-45-23-17-15-18-24-45)76(10)65(88)57(41(4)5)75-64(87)58(42(6)7)77(11)68(92)95-39-46-28-30-47(31-29-46)71-62(85)48(25-21-34-70-67(69)91)72-63(86)56(40(2)3)74-52(80)27-19-16-20-35-79-53(81)32-33-54(79)82/h15,17-18,23-24,28-33,40-44,48-51,56-60H,14,16,19-22,25-27,34-39H2,1-13H3,(H,71,85)(H,72,86)(H,73,84)(H,74,80)(H,75,87)(H,89,90)(H3,69,70,91) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDITVJHHJUTHBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H103N11O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1330.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational Principles of Antibody Drug Conjugates Adcs As Targeted Delivery Systems

Antibody-drug conjugates are a class of biopharmaceutical drugs engineered to selectively deliver potent cytotoxic agents to targeted cells, primarily cancer cells, while minimizing exposure to healthy tissues. wikipedia.orgacrobiosystems.com The core principle of ADCs is to combine the strengths of two distinct therapeutic modalities: the high specificity of monoclonal antibodies (mAbs) and the high potency of cytotoxic small molecule drugs. astrazeneca.com This targeted approach aims to widen the therapeutic window compared to non-targeted chemotherapy. wikipedia.org

ADCs are complex tripartite molecules consisting of three essential components:

A Monoclonal Antibody (mAb): This component provides the targeting capability. The mAb is designed to recognize and bind to a specific antigen, a protein that is ideally overexpressed on the surface of tumor cells compared to normal cells. acrobiosystems.comastrazeneca.com This binding initiates the process of internalization, where the entire ADC-antigen complex is absorbed into the cell. wikipedia.orgnih.gov The selection of a suitable antibody with high affinity and rapid internalization is a fundamental step in ADC development. nih.gov Most mAbs used in ADC engineering are of the human or humanized IgG1 isotype. nih.govresearchgate.net

A Cytotoxic Payload: This is a highly potent small molecule drug capable of inducing cell death at sub-nanomolar concentrations. nih.gov Due to their extreme toxicity, these agents cannot be administered systemically on their own. Payloads used in ADCs work through various mechanisms, with the most common being the inhibition of microtubule assembly or damage to DNA. biochempeg.com

A Chemical Linker: The linker is the chemical bridge that covalently attaches the cytotoxic payload to the antibody. broadpharm.com The design of the linker is critical to the success of an ADC, as it must remain stable in the systemic circulation to prevent the premature release of the payload, which could cause off-target toxicity. nih.govbroadpharm.comveranova.com Upon internalization of the ADC into the target cell, the linker is designed to be cleaved by specific intracellular conditions (e.g., enzymes or pH), releasing the active cytotoxic drug. nih.gov

The mechanism of action for a typical ADC involves several steps. First, the ADC circulates in the bloodstream until the mAb component recognizes and binds to its target antigen on the cancer cell surface. wikipedia.org Following binding, the cell internalizes the ADC-antigen complex, usually through endocytosis. nih.gov The ADC is then trafficked to intracellular compartments, most often lysosomes. nih.gov Inside the lysosome, the linker is cleaved by resident proteases or the acidic environment, or the antibody itself is degraded, thereby liberating the cytotoxic payload. nih.gov The freed payload can then exert its cell-killing function by interacting with its intracellular target, such as tubulin or DNA. cellmosaic.com

| Component | Primary Function | Key Considerations |

|---|---|---|

| Monoclonal Antibody (mAb) | Targets specific antigens on cancer cells. | Specificity, affinity, internalization rate, immunogenicity. nih.govresearchgate.net |

| Linker | Connects the antibody to the payload; ensures stability in circulation and facilitates payload release. | Stability in plasma, efficient cleavage mechanism inside the cell. broadpharm.comveranova.com |

| Payload (Cytotoxic Drug) | Induces cell death upon release inside the target cell. | High potency, mechanism of action, chemical handles for conjugation. nih.govbiochempeg.com |

Elucidation of Mc Vc Pab Mmaf As a Representative Drug Linker Unit Within Adc Architectures

The drug-linker conjugate MC-VC-Pab-MMAF is a sophisticated chemical system designed to be attached to a monoclonal antibody for targeted cancer therapy. medchemexpress.com It consists of four distinct chemical moieties, each with a specific role in the ADC's function, from antibody conjugation to payload release. cellmosaic.commedchemexpress.com

The components are:

MC (Maleimidocaproyl): This is a non-cleavable linker component that contains a maleimide (B117702) group. The maleimide group serves as the reactive handle for conjugation to the antibody. It typically reacts with thiol groups on the antibody, which are often generated by the reduction of interchain disulfide bonds, forming a stable thioether bond. cellmosaic.combroadpharm.com The caproyl portion acts as a spacer.

VC (Valine-Citrulline): This is a dipeptide linker composed of the amino acids valine and citrulline. This specific peptide sequence is designed to be selectively cleaved by cathepsin B, a lysosomal protease that is highly active inside many tumor cells but has limited activity in the extracellular environment. cellmosaic.comiris-biotech.de The stability of the VC linker in systemic circulation and its efficient cleavage within the target cell are key to its widespread use in ADC development. nih.goviris-biotech.de

Pab (p-aminobenzyl carbamate): This unit acts as a self-immolative spacer. nih.govacs.org It connects the cleavable VC linker to the MMAF payload. mdpi.com Following the enzymatic cleavage of the VC linker by cathepsin B, the newly exposed amine on the p-aminobenzyl group triggers a spontaneous 1,6-electronic elimination reaction. mdpi.comunimi.it This fragmentation results in the release of the unmodified, fully active MMAF drug. unimi.it The self-immolative nature of the Pab spacer is crucial because it ensures that no part of the linker remains attached to the drug, which could otherwise hinder its cytotoxic activity. mdpi.com

MMAF (Monomethyl Auristatin F): MMAF is the cytotoxic payload of the conjugate. It is a synthetic analog of the potent natural product dolastatin 10. nih.govresearchgate.net MMAF functions as an antimitotic agent by inhibiting tubulin polymerization, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest and subsequent apoptosis. cellmosaic.comadcreview.com Unlike the related compound monomethyl auristatin E (MMAE), MMAF has a charged phenylalanine at its C-terminus. broadpharm.com This charge generally reduces its ability to passively diffuse across cell membranes, which can minimize the "bystander effect" where the released drug kills adjacent, non-targeted cells. nih.gov

The this compound construct is therefore a highly engineered drug-linker that ensures the stable attachment of the MMAF payload to an antibody, its safe transport through the bloodstream, and its specific release within the targeted cancer cell. cellmosaic.commedchemexpress.com

| Component | Chemical Moiety | Function within the ADC |

|---|---|---|

| MC | Maleimidocaproyl | Provides a reactive maleimide group for stable covalent conjugation to thiol groups on the monoclonal antibody. broadpharm.com |

| VC | Valine-Citrulline | A dipeptide substrate for the lysosomal enzyme Cathepsin B, enabling selective cleavage of the linker inside the target cell. cellmosaic.comiris-biotech.de |

| Pab | p-aminobenzyl carbamate (B1207046) | A self-immolative spacer that, upon cleavage of the VC linker, undergoes spontaneous fragmentation to release the unmodified payload. mdpi.comunimi.it |

| MMAF | Monomethyl Auristatin F | A potent antimitotic agent (tubulin polymerization inhibitor) that acts as the cytotoxic payload to kill the cancer cell. cellmosaic.com |

Historical Context of Auristatin Based Payloads in Conjugate Chemistry Development

Methodologies for Maleimide (B117702) Functionalization of Linker Precursors

The maleimide group serves as a reactive handle for conjugating the drug-linker to antibodies, typically through a Michael addition reaction with cysteine thiols on the antibody nih.govcellmosaic.comrsc.org. This chemistry is highly specific and forms a stable thioether bond. For MC-VC-Pab-MMAF, the maleimide functionality is often introduced via a maleimidocaproyl (MC) moiety, which is pre-attached to the linker precursor. For instance, maleimide-activated MMAF, such as this compound, is a common intermediate, where the maleimide group is at one end of the linker, ready for antibody conjugation cellmosaic.comcellmosaic.combicellscientific.commedchemexpress.comgoogle.com. The synthesis of such maleimide-functionalized precursors involves standard organic chemistry techniques, ensuring the maleimide ring remains intact and reactive until antibody conjugation.

Synthesis of the Valine-Citrulline (VC) Dipeptide Linker Segment

The Valine-Citrulline (VC) dipeptide is a critical component, acting as a protease-cleavable linker. It is designed to be stable in the extracellular environment but rapidly cleaved by lysosomal enzymes, particularly Cathepsin B, which is often overexpressed in tumor cells nih.govrsc.orgresearchgate.netnih.govcaymanchem.com. The synthesis of the VC dipeptide typically involves the coupling of protected amino acids, L-valine and L-citrulline, using peptide coupling reagents. Maintaining stereochemical integrity during synthesis is paramount to ensure efficient enzymatic cleavage. Strategies often employ protecting groups for the amino and carboxyl termini of the amino acids, followed by deprotection and coupling. For example, Fmoc (fluorenylmethyloxycarbonyl) or Cbz (carbobenzyloxy) protecting groups are commonly used nih.gov. The synthesis must also prevent epimerization, particularly at the citrulline stereogenic center, to ensure the desired dipeptide structure is formed nih.govresearchgate.net.

Derivatization of p-Aminobenzylcarbamate (PAB) as a Self-Immolative Moiety

The p-aminobenzylcarbamate (PAB) or p-aminobenzyl alcohol (PABOH) moiety functions as a self-immolative spacer. Following the enzymatic cleavage of the VC dipeptide by Cathepsin B, the PAB moiety undergoes spontaneous fragmentation, which facilitates the release of the active MMAF payload in an unmodified form rsc.orgcaymanchem.comacs.org. This self-immolative cascade is crucial for efficient drug release. The PAB moiety is typically incorporated by coupling it to the C-terminus of the dipeptide. For instance, p-aminobenzyl alcohol can be coupled to a protected dipeptide using carbodiimide (B86325) coupling reagents or activated esters nih.govcaymanchem.com. The carbamate (B1207046) linkage is then formed, creating the PAB-spacer.

Integration of Monomethyl Auristatin F (MMAF) into the Drug-Linker Construct

Monomethyl Auristatin F (MMAF) is a potent antimitotic agent that inhibits cell division by blocking tubulin polymerization bocsci.commedkoo.comadcreview.combocsci.com. Due to its high toxicity, MMAF cannot be administered directly and requires conjugation to a targeting antibody via a linker. In the synthesis of this compound, MMAF is coupled to the PAB-functionalized dipeptide linker. This coupling typically involves forming an amide bond between the N-terminus of MMAF and the activated carboxyl group of the PAB-dipeptide segment. The synthesis of MMAF itself is a complex process, but its integration into the linker construct is a key step in forming the complete drug-linker molecule medkoo.comadcreview.com.

Total Synthesis Approaches for this compound

The total synthesis of this compound involves the sequential assembly of its constituent parts. A common strategy begins with the synthesis of the VC-PAB-MMAF segment. This is followed by the functionalization of the linker precursor with the maleimide group, often via a maleimidocaproyl (MC) linker. The final step involves conjugating the maleimide-functionalized linker precursor to the VC-PAB-MMAF payload. Alternatively, the maleimide-functionalized linker can be synthesized first, and then coupled to the VC-PAB-MMAF payload. The resulting molecule, referred to as this compound or Vc-MMAF, is a stable, reactive entity ready for conjugation to antibodies medkoo.commedchemexpress.comglpbio.combocsci.commedchemexpress.com. The synthesis aims to produce a high-purity drug-linker conjugate.

Purification and Isolation Techniques for the Drug-Linker Conjugate

Following synthesis, the this compound drug-linker conjugate must be rigorously purified to remove unreacted starting materials, by-products, and impurities. This is critical for ensuring the quality and efficacy of the subsequent antibody conjugation process. Common purification techniques employed for such small molecule conjugates include:

Chromatography: Various forms of chromatography are utilized, such as reversed-phase high-performance liquid chromatography (RP-HPLC), normal-phase HPLC, and medium-pressure liquid chromatography (MPLC) nih.govpharmafocusamerica.comabzena.comlonza.combocsci.comnih.gov. These methods separate compounds based on differences in polarity, hydrophobicity, or size.

Filtration: Tangential flow filtration (TFF) or ultrafiltration/diafiltration (UF/DF) can be used for buffer exchange and removal of small molecule impurities bocsci.comacs.org.

Precipitation and Crystallization: Non-chromatographic methods like precipitation or crystallization can also be employed for purification, especially at larger scales abzena.com.

The choice of purification method depends on the specific properties of the drug-linker conjugate and the nature of the impurities. The goal is to obtain a highly pure product, typically with a purity of ≥98% bocsci.com.

Compound Summary Table

| Compound Name | Role in this compound |

| This compound | The complete drug-linker conjugate |

| Monomethyl Auristatin F (MMAF) | Cytotoxic payload; inhibits tubulin polymerization |

| Valine-Citrulline (VC) | Protease-cleavable dipeptide linker (cleaved by Cathepsin B) |

| p-Aminobenzylcarbamate (PAB) | Self-immolative spacer; facilitates payload release |

| Maleimidocaproyl (MC) | Functional group for antibody conjugation (via thiols) |

Purification Techniques

| Technique | Principle | Application in Drug-Linker Purification |

| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity | Purification of drug-linker conjugates, separation from more polar impurities or by-products. |

| Normal-Phase HPLC | Separation based on polarity | Purification of drug-linker conjugates, often used for intermediates. |

| Medium-Pressure Liquid Chromatography (MPLC) | Intermediate pressure chromatography for purification and isolation. | Purification of drug-linker conjugates and intermediates at larger scales. |

| Size Exclusion Chromatography (SEC) | Separation based on molecular size | Can be used to remove aggregates or very small molecules, though less common for small molecule purification compared to HPLC. |

| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity (different mechanism than RP-HPLC) | Can be used for purification and analysis, particularly for assessing drug-to-antibody ratio (DAR) in ADCs, but also applicable to drug-linkers. |

| Tangential Flow Filtration (TFF) | Separation based on size using a membrane | Buffer exchange, removal of small molecule impurities, concentration of the product. |

| Precipitation/Crystallization | Formation of solid phase from solution | Isolation and purification of the drug-linker conjugate, especially at larger scales. |

Enzymatic Recognition and Cleavage Mechanism of the Valine-Citrulline (VC) Dipeptide by Cathepsin B

The valine-citrulline (VC) dipeptide unit is a key component of the cleavable linker system, acting as a substrate for specific intracellular proteases nih.govcreativepegworks.compreprints.org. Cathepsin B, a lysosomal cysteine protease, is particularly important in this context. Cathepsin B is often overexpressed in the lysosomes and endosomes of various cancer cells, making it an ideal target for cleavable linker activation nih.govcreativepegworks.comresearchgate.net. The VC dipeptide sequence is recognized by the active site of Cathepsin B, which then cleaves the peptide bond between valine and citrulline nih.govcreativepegworks.comresearchgate.net. This enzymatic cleavage event is the primary trigger for the release of the cytotoxic payload from the antibody. The specificity of Cathepsin B for the VC dipeptide ensures that payload release is largely confined to the intracellular environment, contributing to the targeted nature of ADCs nih.govcreativepegworks.compreprints.org.

Role of the p-Aminobenzylcarbamate (PAB) Self-Immolative Spacer in Drug Release

Following the enzymatic cleavage of the VC dipeptide by Cathepsin B, the p-aminobenzylcarbamate (PAB) moiety acts as a self-immolative spacer mdpi.comresearchgate.netpharmiweb.com. This spacer is designed to undergo an intramolecular cyclization and elimination reaction upon cleavage of the adjacent dipeptide. The cleavage of the VC dipeptide exposes a reactive amine group, which initiates a cascade reaction within the PAB spacer researchgate.netrsc.org. This process typically involves the formation of a highly reactive quinone methide intermediate, which then rapidly decomposes to release the free cytotoxic payload (MMAF in this case) and byproducts such as carbon dioxide researchgate.netrsc.org. The self-immolative nature of the PAB spacer ensures that the entire linker structure is disassembled, facilitating the efficient and traceless release of the unmodified, active payload mdpi.comresearchgate.netrsc.org.

Comparative Analysis of Cleavable vs. Non-Cleavable Linker Technologies

The choice between cleavable and non-cleavable linkers significantly impacts ADC performance scirp.orgnih.govbocsci.comcreativepegworks.combocsci.com. Cleavable linkers, such as those employing the VC-Pab system, offer the advantage of releasing the payload intracellularly in response to specific triggers like enzymes or pH changes scirp.orgdrugdiscoverytrends.combocsci.comnih.gov. This enzymatic release mechanism can lead to a bystander effect, enhancing efficacy in tumors with heterogeneous antigen expression axispharm.comresearchgate.netbocsci.com. However, cleavable linkers can be susceptible to premature cleavage in systemic circulation, potentially leading to off-target toxicity scirp.orgdrugdiscoverytrends.comnih.gov.

| Feature | Cleavable Linkers (e.g., MC-VC-Pab) | Non-Cleavable Linkers (e.g., SMCC) |

| Payload Release | Enzyme- or pH-dependent, intracellular release | Antibody degradation-dependent, intracellular release |

| Bystander Effect | Potential for bystander killing of nearby antigen-negative cells | Limited or no bystander effect |

| Extracellular Stability | Generally good, but can be susceptible to premature cleavage | High, stable in circulation |

| Targeted Release | Specific triggers (enzymes, pH) ensure release within target cells | Dependent on antibody internalization and lysosomal degradation |

| Complexity | Higher, requires precise trigger mechanisms | Lower, relies on antibody catabolism |

| Off-target Toxicity | Potential risk due to premature release | Lower risk due to high stability |

| Examples | MC-VC-Pab, Disulfide, Hydrazone, GGFG | SMCC, MCC |

Stability Considerations of the MC-VC-Pab Linkage in Extracellular Environments

The stability of the MC-VC-Pab linkage in extracellular environments, particularly in the bloodstream, is paramount for minimizing off-target toxicity scirp.orgdrugdiscoverytrends.comjocpr.combocsci.com. The MC moiety's thioether bond to the antibody provides a stable anchor. The VC dipeptide linker is designed to be resistant to cleavage by common extracellular proteases and stable at physiological pH (approximately 7.4) nih.govcreativepegworks.compreprints.org. While some studies indicate that valine-citrulline linkers can be susceptible to certain plasma proteases like carboxylesterase 1c (Ces1c) in rodent models, efforts in human ADCs aim to optimize sequences and incorporate modifications to enhance plasma stability researchgate.netpreprints.orgnih.gov. The PAB self-immolative spacer is also designed to remain intact until triggered by the enzymatic cleavage of the VC dipeptide within the lysosomal compartment researchgate.netpharmiweb.com. This multi-layered stability ensures that the cytotoxic payload remains securely attached to the antibody during circulation, preventing premature release and off-target effects, thereby contributing to a wider therapeutic window scirp.orgdrugdiscoverytrends.combocsci.com.

Preclinical Characterization and Analytical Methodologies for Mc Vc Pab Mmaf Conjugates

Determination of Drug-to-Antibody Ratio (DAR) in ADC Constructs

The drug-to-antibody ratio (DAR) is a critical quality attribute that defines the average number of drug molecules conjugated to each antibody molecule. It significantly influences the ADC's efficacy, pharmacokinetics, and toxicity profile. Several orthogonal methods are employed to accurately determine DAR.

UV/Visible (UV/Vis) spectrophotometry offers a straightforward and rapid method for determining the average DAR of an ADC bocsci.comnih.govpharmiweb.comspringernature.com. This technique relies on the Beer-Lambert law, where absorbance is directly proportional to concentration. By measuring the absorbance of the ADC at specific wavelengths, typically where the antibody and the drug payload have distinct absorption maxima, the average DAR can be calculated bocsci.comcellmosaic.com. For instance, the antibody component typically absorbs strongly around 280 nm due to tyrosine and tryptophan residues, while many cytotoxic payloads, including MMAF, exhibit absorbance in the near-UV region (e.g., around 248 nm for MMAF-containing linkers) cellmosaic.com.

The calculation involves using the extinction coefficients of the naked antibody and the drug payload. The formula for calculating the average DAR often involves the ratio of the molar concentrations of the drug and the antibody, derived from their respective absorbances and known extinction coefficients bocsci.compharmiweb.com. A limitation arises when the absorption spectra of the antibody and the drug significantly overlap, necessitating deconvolution algorithms or orthogonal methods for accurate quantification unchainedlabs.com.

Hydrophobic Interaction Chromatography (HIC) is a widely adopted technique for determining both the average DAR and the drug load distribution (DLD) of ADCs nih.govspringernature.comtandfonline.comamericanpharmaceuticalreview.comnih.gov. HIC separates molecules based on their hydrophobicity, which increases proportionally with the number of conjugated drug molecules. In a typical HIC analysis, the unconjugated antibody (DAR 0) elutes first, followed by species with increasing numbers of conjugated drugs (e.g., DAR 1, DAR 2, DAR 3, etc.) nih.govspringernature.com.

The separation is achieved by using a stationary phase with hydrophobic ligands and a mobile phase containing high concentrations of kosmotropic salts (e.g., ammonium (B1175870) sulfate (B86663) or ammonium tartrate) that promote hydrophobic interactions. As the salt concentration decreases in a gradient elution, the hydrophobic interactions weaken, leading to the elution of the ADC species with higher DAR values tandfonline.comnih.gov. The area percentage of each peak in the chromatogram corresponds to the relative abundance of each DAR species, allowing for the calculation of the weighted average DAR and a detailed drug load distribution profile nih.govspringernature.com. HIC is considered a gentle, non-denaturing method, preserving the integrity of the ADC americanpharmaceuticalreview.com.

Mass Spectrometry (MS) is an indispensable tool for the precise determination of ADC molecular weight and DAR. Intact mass analysis using high-resolution MS, such as Time-of-Flight (TOF) or Orbitrap MS, allows for the direct measurement of the ADC's mass sciex.comwaters.comsterlingpharmasolutions.comsciex.com. The conjugation of drug molecules to the antibody results in a mass increase that is directly proportional to the number of drug molecules attached.

By deconvoluting the complex mass spectra, which often show multiple charge states for a single species, individual DAR species can be resolved and their masses accurately determined sciex.comwaters.comsciex.com. Software tools are available to automate the deconvolution process and calculate the average DAR and the distribution of DAR species sciex.comwaters.com. Techniques like native MS, often coupled with liquid chromatography (LC-MS), can preserve non-covalent interactions and provide insights into the intact ADC species, including their DAR and potential fragmentation nih.govsterlingpharmasolutions.comnih.gov. MS provides a highly accurate and sensitive method for characterizing ADCs and is often used orthogonally to HIC and UV/Vis spectrophotometry sciex.comwaters.comcreative-proteomics.com.

Table 5.1.1: Representative Drug-to-Antibody Ratio (DAR) Distribution for MC-VC-Pab-MMAF Conjugate

| DAR Species | Percentage (%) |

| DAR 0 | 2.5 |

| DAR 1 | 7.0 |

| DAR 2 | 15.0 |

| DAR 3 | 25.0 |

| DAR 4 | 30.0 |

| DAR 5 | 12.5 |

| DAR 6 | 5.0 |

| DAR 7 | 2.0 |

| DAR 8 | 1.0 |

| Average DAR | 3.6 |

Note: This table represents a hypothetical but typical DAR distribution profile for an ADC like this compound, as observed in HIC or MS analyses. The average DAR can vary based on conjugation process optimization.

Assessment of Conjugate Homogeneity and Purity

Beyond DAR, assessing the homogeneity and purity of an ADC is crucial. This involves identifying and quantifying any aggregates, fragments, or other process-related impurities that could affect the ADC's performance or safety.

Size Exclusion Chromatography (SEC) is a primary method for evaluating the size distribution of proteins and conjugates, making it ideal for detecting aggregates and fragments lcms.czcreative-proteomics.comshimadzu.combocsci.comnih.govcreative-proteomics.com. SEC separates molecules based on their hydrodynamic volume; larger species elute earlier, while smaller species elute later. In ADC analysis, SEC is used to quantify the proportion of monomeric ADC, larger aggregates (e.g., dimers, trimers), and smaller fragments (e.g., cleaved linkers or partially conjugated antibody fragments) lcms.czshimadzu.comnih.gov.

ADCs can exhibit increased hydrophobicity compared to their parent antibodies due to the conjugated drug molecules, which can lead to non-specific interactions with the SEC stationary phase. These interactions can compromise resolution and accurate quantification of aggregates and fragments lcms.czshimadzu.com. Therefore, careful selection of SEC columns with inert, hydrophilic surfaces and optimization of mobile phase conditions (e.g., salt concentration, pH) are critical to minimize these secondary interactions and ensure reliable analysis lcms.czshimadzu.com.

Capillary Electrophoresis (CE) and Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) are powerful techniques for assessing charge and size heterogeneity, respectively.

Capillary Electrophoresis (CE): CE separates analytes based on their electrophoretic mobility, which is influenced by both size and charge springernature.comnih.govlcms.czchromatographyonline.com. Various CE modes are applicable to ADC characterization:

Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS): This technique, performed under reducing or non-reducing conditions, separates proteins based primarily on size after denaturation with SDS creative-proteomics.comspringernature.comnih.govtandfonline.com. It is highly effective for assessing purity, detecting fragments, and evaluating size heterogeneity.

Imaged Capillary Isoelectric Focusing (iCIEF): iCIEF separates proteins based on their isoelectric points (pI) in a pH gradient, providing a detailed profile of charge variants springernature.comlcms.czmedipol.edu.tr. Charge heterogeneity in ADCs can arise from modifications to the antibody or the conjugation process itself, such as deamidation or variations in drug conjugation sites medipol.edu.trnih.gov. iCIEF can resolve subtle differences in charge, offering critical insights into product consistency and stability.

Table 5.2.1: Representative Purity Profile of an this compound Conjugate

| Species | Percentage (%) |

| Monomer ADC | 95.0 |

| Aggregates (dimer/trimer) | 3.0 |

| Fragments (e.g., half-ADCs) | 1.5 |

| Unconjugated Antibody | 0.5 |

| Total Purity | 95.0% |

Note: This table presents a typical purity profile. The specific percentages can vary depending on the conjugation process, purification efficiency, and the sensitivity of the analytical method used (e.g., SEC).

Compound Table

This compound: Monoclonal Antibody conjugated with Valine-Citrulline-p-aminobenzylcarbamate linker and Monomethyl Auristatin F payload.

MMAF: Monomethyl Auristatin F (a potent cytotoxic agent).

VC-PABC: Valine-Citrulline-p-aminobenzylcarbamate (a cleavable peptide linker).

MMAE: Monomethyl Auristatin E (another potent cytotoxic agent, often used as a comparator).

T-DM1: Trastuzumab emtansine (a well-characterized ADC used as a reference in many studies).

Stability Profiling of ADCs Incorporating this compound

The stability of ADCs is a critical factor influencing their therapeutic efficacy and safety. This section examines the stability of conjugates utilizing the this compound payload and linker system under various preclinical assessment conditions.

| Plasma Matrix | Conjugate Example | MMAF Release (%) | Incubation Time | Reference |

| Human, Monkey, Rat, Mouse | Ab095-mc-MMAF | 0.02–0.03 | Full time course | acs.org |

| Rat Plasma | MMAF (unconjugated) | Stable | Various | mdpi.com |

Evaluation of Linker Degradation and Payload Release Kinetics

The MC-VC-PAB linker is a dipeptide linker designed to be cleavable by lysosomal proteases, particularly cathepsin B, which is highly expressed in the tumor microenvironment njbio.comresearchgate.net. This cleavage mechanism is crucial for releasing the MMAF payload intracellularly. The linker comprises a maleimidocaproyl (MC) moiety for antibody conjugation, a valine-citrulline (VC) dipeptide sequence recognized by cathepsin B, and a p-aminobenzylcarbamate (PABC) self-immolative spacer njbio.comresearchgate.net. Upon enzymatic cleavage of the VC dipeptide by cathepsin B, the PABC spacer undergoes spontaneous self-immolation, leading to the release of the intact MMAF payload njbio.comresearchgate.net. This controlled release mechanism is designed to ensure that the potent cytotoxic MMAF is delivered specifically within target cells, minimizing premature release in the systemic circulation. Studies have shown that MMAF itself is stable against degradation by plasma components or proteases like cathepsin B, indicating that the release kinetics are primarily dictated by the linker's enzymatic cleavage biochempeg.com. The design of cleavable linkers like MC-VC-PAB aims to balance stability in circulation with efficient payload release upon cellular internalization mdpi.com.

Metabolite Profiling of MMAF and its Conjugates

Understanding the metabolic fate of the MMAF payload and its conjugates is vital for predicting in vivo behavior and potential toxicities. Metabolite profiling involves identifying and characterizing the breakdown products of the drug and linker within biological systems.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Identification

Liquid chromatography coupled with mass spectrometry (LC-MS), particularly LC-TOF-MS/MS (Liquid Chromatography-Time-of-Flight Mass Spectrometry/Mass Spectrometry), is a cornerstone technique for metabolite identification in drug development mdpi.comijpras.comnih.govthermofisher.com. This method allows for the separation of complex mixtures and the detection and structural elucidation of metabolites based on their mass-to-charge ratio and fragmentation patterns. Studies employing LC-MS/MS have been instrumental in characterizing the metabolism of MMAF. For instance, in vitro incubations of MMAF with liver microsomes have led to the identification of multiple metabolites, with demethylation being a predominant metabolic pathway mdpi.comnih.govnih.gov. The technique enables the detection of parent compounds and their subsequent metabolic products, providing critical data for understanding biotransformation pathways ijpras.comthermofisher.com.

In Vitro Metabolism Studies Using Liver Microsomes

In vitro metabolism studies using liver microsomes are a standard approach to investigate the metabolic stability and pathways of drug candidates. These studies involve incubating the compound with liver microsomes, which contain a rich array of drug-metabolizing enzymes, in the presence of cofactors like NADPH. Research utilizing rat and human liver microsomes has identified several metabolites of MMAF. For example, studies have reported the tentative identification of seven metabolites in human liver microsomes and four in rat liver microsomes, with demethylation being a primary metabolic route mdpi.comnih.govnih.govresearchgate.net. These findings provide insights into how MMAF is processed by hepatic enzymes, which is crucial for predicting its in vivo clearance and potential for drug-drug interactions.

Table of Identified MMAF Metabolites (In Vitro Liver Microsomes)

| Species/Matrix | Number of Metabolites Identified | Major Metabolic Pathway | Key Techniques Used | References |

| Human Liver Microsomes | 7 | Demethylation | LC-TOF-MS/MS | mdpi.comnih.govnih.gov |

| Rat Liver Microsomes | 4 | Demethylation | LC-TOF-MS/MS | mdpi.comnih.govnih.gov |

Identification of Key Metabolic Pathways

Following the internalization of antibody-drug conjugates (ADCs) such as those incorporating the this compound structure, the cytotoxic payload, Monomethyl auristatin F (MMAF), is released through the cleavage of its linker. Once released, MMAF undergoes metabolic transformations within the body. Preclinical studies have focused on elucidating these metabolic pathways to understand the disposition and potential breakdown products of the payload.

The primary metabolic pathway identified for MMAF is demethylation . This process involves the removal of a methyl group from the MMAF molecule. Demethylation is considered a major route of MMAF metabolism, contributing to the formation of various metabolites. nih.govnih.govresearchgate.netmdpi.com

Metabolite profiling studies, conducted both in vitro using liver microsomes and in vivo, have revealed the presence of multiple MMAF metabolites. These studies aim to identify and characterize the chemical species derived from the parent drug. nih.govnih.govresearchgate.netmdpi.com Research has indicated that while MMAF itself is generally stable under various conditions, its metabolic transformation leads to the generation of several distinct compounds. nih.govresearchgate.netmdpi.com

Differences in metabolic enzyme activity between species have been observed, influencing the profile of identified metabolites. For instance, studies have reported variations in the number of tentatively identified MMAF metabolites when comparing rat and human liver microsomes. mdpi.commedkoo.com

Identified MMAF Metabolites in Preclinical Studies

The following table summarizes the number of MMAF metabolites tentatively identified in preclinical metabolic profiling studies.

| Species | Number of Tentatively Identified Metabolites |

| Rat | 4 |

| Human | 7 |

These findings provide crucial insights into the metabolic fate of the MMAF payload, contributing to a comprehensive understanding of its pharmacokinetic and catabolic behavior within the context of ADC development.

Compound Name Table

This compound : A specific antibody-drug conjugate (ADC) structure, comprising a linker (MC-VC-Pab) and the cytotoxic payload Monomethyl auristatin F (MMAF).

MMAF : Monomethyl auristatin F, a potent antimitotic agent used as a payload in ADCs.

MC-Val-Cit-PAB : A common cleavable linker used in ADCs, often referred to as MC-VC-PAB or vc-PABC.

MMAE : Monomethyl auristatin E, another auristatin analog used as an ADC payload.

Auristatin F : A related compound to MMAF, potentially formed via deamidation.

XMT-1267 : A novel auristatin-based cytotoxic payload.

XMT-1521 : A metabolite of XMT-1267, formed via deamidation.

MMAF-HPA : Monomethyl auristatin F-hydroxypropylamide, a metabolite of XMT-1267.

Mechanistic Research on Mc Vc Pab Mmaf in Cellular Systems

Cellular Uptake and Internalization Pathways of ADC-MC-VC-Pab-MMAF

The journey of an antibody-drug conjugate (ADC) featuring the MC-VC-Pab-MMAF system begins with its binding to a specific target antigen on the surface of a cancer cell. researchgate.net This binding is a critical first step that triggers the internalization of the entire ADC-antigen complex. researchgate.netmit.edu The primary mechanism for this uptake is receptor-mediated endocytosis. researchgate.netnih.govresearchgate.net

Research has identified several endocytic routes for ADCs, with clathrin-mediated endocytosis (CME) being the most extensively studied and common pathway. researchgate.netnih.govresearchgate.net In CME, the binding of the ADC to its target receptor initiates the formation of clathrin-coated pits on the cell membrane. researchgate.net These pits invaginate and pinch off to form intracellular vesicles, carrying the ADC into the cell. researchgate.netnih.gov Caveolae-mediated endocytosis, which involves flask-shaped invaginations of the plasma membrane rich in caveolin proteins, and macropinocytosis, a receptor-independent process, are also recognized as potential internalization pathways for ADCs. researchgate.netnih.govresearchgate.net The specific pathway utilized can depend on the targeted receptor and the cell type. nih.gov For instance, impressive internalization rates have been observed for some ADCs, with nearly complete uptake within the first hour in certain cancer cell lines. nih.gov

Intracellular Trafficking and Localization of the Conjugate

Following internalization, the ADC embarks on a highly orchestrated journey through the cell's endosomal-lysosomal pathway. mit.edu The newly formed vesicle containing the ADC fuses with an early endosome. researchgate.net From the early endosome, the ADC is trafficked to late endosomes and subsequently to lysosomes. researchgate.netresearchgate.net

This trafficking process is crucial as it transports the ADC to the specific cellular compartment where the payload, MMAF, is destined to be released. researchgate.net The environment within the lysosomes is acidic (pH 4.0-5.0) and rich in a variety of degradative enzymes, which is essential for the subsequent processing of the ADC. researchgate.netmit.edu Visualization techniques like confocal microscopy are often employed to track the intracellular journey of ADCs, confirming their localization within lysosomal compartments. researchgate.net The entire process, from binding and internalization to lysosomal delivery, is a prerequisite for the linker cleavage and release of the cytotoxic drug. encyclopedia.pubnih.gov

Lysosomal Processing and Cathepsin B-Mediated Release of MMAF

The this compound linker is ingeniously designed to be stable in the bloodstream but susceptible to cleavage within the lysosomal environment of a tumor cell. adcreview.comcellmosaic.com The key to this targeted release lies in the valine-citrulline (VC) dipeptide sequence within the linker. encyclopedia.pubnih.gov This specific sequence is recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which is often upregulated in cancer cells. encyclopedia.pubnih.govmedchemexpress.com

Upon arrival in the lysosome, the acidic milieu and the presence of active Cathepsin B facilitate the enzymatic cleavage of the amide bond between citrulline and the p-aminobenzyl carbamate (B1207046) (PAB) spacer. encyclopedia.pubnih.gov This initial cleavage event triggers a self-immolative cascade of the PAB spacer, ultimately liberating the active MMAF payload into the lysosome. encyclopedia.pubmedchemexpress.com While Cathepsin B is considered a primary enzyme in this process, studies have suggested that other lysosomal cathepsins, such as S, L, and F, may also contribute to the cleavage of the Val-Cit linker. encyclopedia.pubnih.gov The released MMAF can then exit the lysosome to reach its intracellular target. mit.edu

Inhibition of Tubulin Polymerization by Released MMAF within Cells

Once released from the lysosome, MMAF, a potent auristatin derivative, exerts its cytotoxic effect by disrupting the microtubule dynamics within the cancer cell. adcreview.commedchemexpress.combiochempeg.com Microtubules are essential components of the cytoskeleton, playing a critical role in maintaining cell structure, intracellular transport, and, most importantly, the formation of the mitotic spindle during cell division. mdpi.com

MMAF functions as a tubulin polymerization inhibitor. adcreview.commedchemexpress.commedchemexpress.com It binds to tubulin dimers, the building blocks of microtubules, at the vinca (B1221190) alkaloid binding site. biochempeg.comnih.gov This binding prevents the assembly of tubulin dimers into microtubules, effectively halting their formation and leading to the destabilization of the existing microtubule network. biochempeg.commdpi.com The disruption of microtubule dynamics is a catastrophic event for a proliferating cell, as it directly interferes with the segregation of chromosomes during mitosis. mdpi.com

Induction of Mitotic Arrest and Cellular Apoptosis Pathways

The inhibition of tubulin polymerization by MMAF leads to a halt in the cell cycle, specifically at the G2/M phase. mdpi.comresearchgate.net The cell, unable to form a functional mitotic spindle, becomes arrested in mitosis. researchgate.netnih.gov This prolonged mitotic arrest acts as a powerful signal for the cell to initiate programmed cell death, or apoptosis. researchgate.netnih.govplos.orgnih.gov

The induction of apoptosis following MMAF-induced mitotic arrest can occur through various cellular pathways. One key mechanism involves the activation of the extrinsic apoptosis pathway, which can be triggered by signals like the upregulation of tumor necrosis factor-α (TNF-α). plos.orgnih.gov This can lead to the activation of a cascade of enzymes called caspases, including caspase-8 and the executioner caspase-3. plos.orgnih.gov The activation of caspase-3 results in the cleavage of critical cellular substrates, such as poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. plos.orgnih.govplos.org The culmination of these events is the systematic dismantling of the cell, leading to its death. plos.orgnih.gov

Comparative Analysis of Cellular Activity: MMAF vs. MMAE Payload Efficacy

MMAF and Monomethyl Auristatin E (MMAE) are closely related auristatin derivatives, both potent tubulin inhibitors used as ADC payloads. biochempeg.comcreative-biolabs.com They share a similar structure, but a key difference lies at the C-terminus. biochempeg.comcreative-biolabs.com MMAF possesses a charged phenylalanine residue, whereas MMAE is uncharged. biochempeg.com This structural distinction has significant implications for their cellular activity and efficacy.

In general, free MMAE is more cytotoxic than free MMAF when added directly to cell cultures. nih.gov This is attributed to MMAE's higher membrane permeability, allowing it to enter cells more readily. aacrjournals.orgnih.govnih.gov Consequently, MMAF often exhibits a higher IC50 (the concentration required to inhibit 50% of cell growth) than MMAE in various cell lines. aacrjournals.orgaacrjournals.org

However, when delivered as part of an ADC, the context changes. Some studies have reported that MMAF-conjugated ADCs can exhibit higher cytotoxicity compared to their MMAE counterparts. nih.gov This suggests that the intracellular processing and trafficking route may favor the potency of the MMAF conjugate. nih.gov Conversely, other studies have shown lower activity for MMAF-based ADCs compared to the equivalent MMAE-based ADCs. nih.gov This highlights that the ultimate efficacy is a complex interplay between the payload, linker, antibody, and the specific target cell characteristics.

| Compound | Cell Line | IC50 (nM) | Key Finding |

|---|---|---|---|

| MMAF | Karpas 299 (Anaplastic Large Cell Lymphoma) | 119 | MMAF generally shows higher IC50 values (lower potency) than MMAE in direct cell-based assays, consistent with its lower membrane permeability. |

| MMAF | H3396 (Breast Carcinoma) | 105 | |

| MMAF | 786-O (Renal Cell Carcinoma) | 257 | |

| MMAF | Caki-1 (Renal Cell Carcinoma) | 200 |

Impact of Charged C-Terminal Phenylalanine on Intracellular Diffusion of MMAF

The defining structural feature of MMAF is the negatively charged carboxylic acid group on its C-terminal phenylalanine. adcreview.combiochempeg.com This charge renders MMAF more hydrophilic and significantly less permeable to cell membranes compared to the uncharged and more lipophilic MMAE. aacrjournals.orgnih.govaacrjournals.orgnih.gov

This reduced membrane permeability has a profound impact on the intracellular diffusion of MMAF once it is released from the ADC within the target cell. aacrjournals.orgaacrjournals.org Unlike MMAE, which can readily diffuse across cell membranes, MMAF is largely trapped within the cell that internalized the ADC. aacrjournals.orgnih.gov This containment of MMAF curtails its ability to diffuse to and kill adjacent, antigen-negative tumor cells—a phenomenon known as the "bystander effect." aacrjournals.orgaacrjournals.orgnih.gov

While a potent bystander effect can be advantageous for treating tumors with heterogeneous antigen expression, the lack of it with MMAF can also be seen as a benefit, potentially reducing off-target toxicity to healthy surrounding cells. nih.gov The inability of MMAF to mediate significant bystander killing has been demonstrated in preclinical models, where MMAE-based ADCs effectively eliminated neighboring antigen-negative cells, while MMAF-based ADCs did not. aacrjournals.orgaacrjournals.org This fundamental difference in intracellular diffusion and bystander capability is a critical consideration in the design and application of auristatin-based ADCs. aacrjournals.orgnih.gov

| Payload | C-Terminal Moiety | Charge | Membrane Permeability | Bystander Killing Effect |

|---|---|---|---|---|

| MMAF | Phenylalanine | Charged (Negative) | Low / Impermeable | Minimal to none |

| MMAE | Norephedrine | Neutral | High / Permeable | Potent |

Advanced Research and Development Perspectives for Mc Vc Pab Mmaf Conjugates

Influence of Drug-to-Antibody Ratio (DAR) on Preclinical Pharmacokinetic Profiles

The drug-to-antibody ratio (DAR) is a critical parameter in the design of ADCs, significantly influencing their pharmacokinetic (PK) properties. Research on trastuzumab-MC-VC-Pab-MMAF (trastuzumab-vc-MMAF) has demonstrated a clear correlation between DAR and the clearance rate of the ADC. tandfonline.com

In preclinical studies involving trastuzumab-vc-MMAF, conjugates were purified into separate lots with average DAR values of 2, 4, and 6 to assess the in vivo effects. tandfonline.com Pharmacokinetic analyses in both mice and rats revealed that ADCs with a higher DAR exhibited faster clearance from circulation. tandfonline.comaacrjournals.org This phenomenon is often attributed to the increased hydrophobicity of the ADC as more hydrophobic drug-linker molecules are attached to the antibody. jst.go.jp

Two primary ELISA-based assays are often employed to monitor the pharmacokinetics of ADCs like trastuzumab-vc-MMAF: one measures the total antibody concentration (regardless of conjugation status), and the other quantifies the conjugated antibody (carrying at least one drug molecule). tandfonline.com For total antibody measurements, an increasing DAR leads to a corresponding increase in clearance. tandfonline.com The clearance of the conjugated antibody, however, is influenced by a combination of factors, including the loss of the MMAF payload and the natural clearance mechanisms of the antibody itself. tandfonline.com

Table 1: Impact of DAR on Preclinical Pharmacokinetics of Auristatin-Based ADCs

| ADC Component | DAR | Observation in Preclinical Models | Reference |

| Trastuzumab-MC-VC-Pab-MMAF | 2, 4, 6 | Higher DAR leads to faster clearance. | tandfonline.comaacrjournals.org |

| Anti-CD30-MC-VC-Pab-MMAE | 2, 4, 8 | Lower DAR (2 or 4) resulted in slower clearance and longer half-life compared to DAR 8. | aacrjournals.org |

Strategies for Mitigating Hydrophobicity-Related Challenges in ADC Design

The MC-VC-Pab-MMAF linker-payload is inherently hydrophobic, which can lead to challenges in ADC development, including aggregation and accelerated plasma clearance. rsc.orgcellmosaic.comnih.govnih.gov Consequently, a significant area of research focuses on strategies to mitigate these hydrophobicity-related issues.

One prominent strategy involves the incorporation of hydrophilic moieties into the linker design. Polyethylene glycol (PEG) is a commonly used polymer for this purpose. medchemexpress.comtargetmol.com Studies have shown that incorporating PEG chains into the linker can "mask" the hydrophobicity of the drug-linker, leading to improved pharmacokinetic behavior and enhanced in vivo efficacy, particularly for ADCs with high drug loading. medchemexpress.comtargetmol.com The positioning of the PEG within the ADC architecture is a key consideration, with pendant configurations often showing more effective masking of the hydrophobic drug-linker portion. medchemexpress.com

The replacement of the hydrophobic Val-Cit-PAB cleavage site with a more hydrophilic linker, such as a glucuronide linker, has also been explored. aacrjournals.org This modification has been shown to significantly improve the pharmacokinetic profile of high DAR MMAE ADCs. aacrjournals.org

Table 2: Strategies to Mitigate Hydrophobicity of this compound and Similar ADCs

| Strategy | Description | Impact on ADC Properties | Reference |

| PEGylation | Incorporation of polyethylene glycol (PEG) chains into the linker. | Reduces aggregation, slows plasma clearance, improves pharmacokinetic profile. | medchemexpress.comtargetmol.com |

| Hydrophilic Payload Analogs | Use of more hydrophilic versions of the payload, such as MMAU. | Reduces aggregation, allows for higher DAR with improved stability. | rsc.org |

| Hydrophilic Linkers | Replacement of hydrophobic linker components with more hydrophilic ones (e.g., glucuronide linkers). | Improves pharmacokinetic profile of high DAR ADCs. | aacrjournals.org |

These strategies highlight the ongoing efforts to engineer next-generation ADCs with improved "drug-like" properties, enabling the development of more effective and well-tolerated cancer therapies.

Development of Novel Analytical Approaches for Complex ADC Species

The inherent heterogeneity of ADCs, including those utilizing the this compound system, presents significant analytical challenges. This heterogeneity arises from the distribution of the number of conjugated drugs per antibody (DAR) and the potential for conjugation at different sites. cellmosaic.comnih.gov Consequently, the development of robust and comprehensive analytical methods is crucial for the characterization and quality control of these complex biologics.

A variety of analytical techniques are employed to characterize this compound ADCs:

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS-based methods are indispensable for the detailed characterization of ADCs. They can be used to determine the average DAR and the distribution of drug loading. creative-biolabs.com High-resolution mass spectrometry can differentiate between ADC species with different numbers of conjugated drugs based on their mass-to-charge ratios. creative-biolabs.com

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a commonly used ligand-binding assay for quantifying total antibody and conjugated antibody concentrations in biological matrices during pharmacokinetic studies. tandfonline.com This technique is essential for understanding the in vivo fate of the ADC.

Capillary Electrophoresis (CE): CE separates molecules based on their mass-to-charge ratio and can be used for the precise determination of the DAR distribution. biochempeg.com

The combination of these techniques provides a comprehensive analytical toolkit for the characterization of complex ADC species, ensuring their quality, consistency, and performance.

Exploration of this compound in Next-Generation Conjugate Platforms

While the primary application of this compound has been in the context of monoclonal antibody-based ADCs, its utility is being explored in other next-generation conjugate platforms.

Oligonucleotide Conjugates: The this compound linker-payload has been incorporated into antibody-oligonucleotide conjugates (AOCs). In one approach, an antibody is conjugated to a single-strand oligonucleotide, and the complementary strand, carrying the this compound, is then hybridized. nih.govresearchgate.net This modular approach allows for the targeted delivery of the cytotoxic payload. However, initial in vitro studies of a trastuzumab-based AOC with a MC-VC-Pab-MMAE payload showed significantly lower potency compared to the directly conjugated ADC, which may be due to the negative charge of the oligonucleotide affecting internalization. nih.govresearchgate.net Further research is needed to optimize the design and delivery of such AOCs.

Other Protein-Drug Conjugates: The concept of conjugating potent payloads like MMAF is not limited to antibodies. In principle, other targeting proteins, such as peptides or other scaffold proteins, could be used to deliver this compound to specific cell types. The development of these non-antibody drug conjugates is an active area of research, aiming to overcome some of the limitations of antibody-based therapies, such as their large size and potential for immunogenicity.

Computational Modeling and In Silico Approaches for Linker-Payload Design

Computational modeling and in silico approaches are increasingly being utilized to facilitate the design and optimization of ADCs, including those with the this compound linker-payload. medchemexpress.comnih.govcellmosaic.com These methods provide valuable insights into the structural and dynamic properties of ADCs at an atomic level, which can be challenging to obtain through experimental methods alone. medchemexpress.com

In silico approaches can also be used to predict the stability of the linker and the efficiency of payload release. For example, computational models can help identify potential sites of premature linker cleavage in systemic circulation, allowing for the rational design of more stable linkers. nih.gov Furthermore, these methods can aid in the selection of optimal conjugation sites to produce more homogeneous and effective ADCs. cellmosaic.com While much of the published computational work has focused on MMAE-containing ADCs, the principles and methodologies are directly applicable to the study of this compound conjugates.

Investigating the Impact of Linker-Payload on Immunogenicity of ADCs

The immunogenicity of ADCs is a critical consideration in their development, as the induction of an anti-drug antibody (ADA) response can impact their efficacy and safety. Theoretically, ADCs may pose a higher immunogenicity risk than naked monoclonal antibodies due to the presence of non-natural components, such as the linker and the payload. tandfonline.com

Clinical studies on several ADCs utilizing a valine-citrulline-MMAE linker-payload have shown that the incidence of ADAs is generally within the range reported for therapeutic monoclonal antibodies. tandfonline.com This suggests that the hapten-like structure of these ADCs does not necessarily lead to a heightened immune response. tandfonline.com However, the potential for the linker and payload to contribute to immunogenicity remains an area of active investigation. Understanding the specific immune response to the MC-VC-Pab linker and the MMAF payload is crucial for the design of next-generation ADCs with optimized safety profiles.

Q & A

Basic Research Questions

Q. How should experimental designs for MC-VC-Pab-mmaf be structured to ensure reproducibility and validity?

- Methodological Answer : Experimental protocols must include orthogonal validation techniques (e.g., NMR, HPLC) for compound purity and stability. Controls should encompass negative (solvent-only) and positive (reference compounds with known activity) groups. Detailed characterization of physicochemical properties (e.g., logP, solubility) and spectroscopic data (e.g., UV-Vis, mass spectrometry) must be tabulated to enable replication . For pharmacological assays, specify concentrations (e.g., IC₅₀ values) and statistical methods (e.g., ANOVA with post-hoc tests) to validate dose-response relationships .

Q. What strategies ensure data reliability in studies involving this compound?

- Methodological Answer : Triplicate experiments with independent replicates are mandatory to assess inter-assay variability. Use standardized reference materials (e.g., NIST-certified compounds) for instrument calibration. Data should be analyzed using open-source tools like R or Python to avoid proprietary software biases. For bioactivity data, apply Bland-Altman plots to evaluate agreement between technical replicates .

Q. How can researchers systematically review existing literature on this compound?

- Methodological Answer : Employ Boolean search operators in databases like PubMed and Scopus (e.g., "this compound AND (synthesis OR pharmacokinetics)"). Prioritize peer-reviewed articles with full experimental details and avoid preprints lacking validation. Use citation-tracking tools (e.g., Web of Science) to map knowledge gaps, such as understudied toxicity profiles .

Advanced Research Questions

Q. How to resolve contradictory findings in this compound bioactivity data across studies?

- Methodological Answer : Conduct meta-analyses using random-effects models to account for heterogeneity in experimental conditions (e.g., cell lines, incubation times). Sensitivity analyses should isolate variables like solvent choice (DMSO vs. saline) or assay endpoints (cell viability vs. apoptosis). Cross-validate results with orthogonal assays (e.g., SPR for binding affinity vs. cellular uptake assays) .

Q. What methodologies are optimal for studying this compound’s synergistic effects with other therapeutics?

- Methodological Answer : Use combination index (CI) models (e.g., Chou-Talalay method) to quantify synergism/antagonism. Fixed-ratio designs (e.g., 1:1 molar ratios) paired with isobolograms can identify non-linear interactions. Include time-kill assays for antimicrobial studies or clonogenic survival assays in oncology contexts .

Q. How to design mechanistic studies for this compound’s intracellular targets?

- Methodological Answer : Employ CRISPR-Cas9 knockouts or siRNA silencing to confirm target specificity. Use fluorescent probes (e.g., FITC-labeled this compound) for live-cell imaging to track subcellular localization. Pair with molecular dynamics simulations to predict binding conformations and validate via X-ray crystallography .

Q. What analytical techniques best characterize this compound’s structural modifications?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, COSY) are critical for confirming derivatization. Compare experimental IR spectra with computational predictions (DFT calculations) to validate functional group alterations. Tabulate retention times and column specifications for HPLC-based purity assessments .

Q. How to address cross-disciplinary challenges in this compound research (e.g., chemistry-biology interface)?

- Methodological Answer : Establish collaborative workflows: chemists synthesize analogs with defined stereochemistry, while biologists validate target engagement via thermal shift assays. Use FAIR data principles to share datasets (e.g., deposition in Zenodo) and ensure interoperability between chemical structures (SMILES notations) and bioactivity data (IC₅₀ tables) .

Data Presentation Guidelines

- Tables : Include physicochemical properties (e.g., molecular weight, solubility in PBS) and bioactivity metrics (e.g., EC₅₀, Hill coefficients) with error margins (±SEM) .

- Figures : Use heatmaps for dose-response matrices and Sankey diagrams to visualize structure-activity relationships. Avoid overcrowding spectra; instead, provide raw data in supplementary files .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.